molecular formula C18H26N2O7S2 B256026 isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate

isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B256026
M. Wt: 446.5 g/mol
InChI Key: RSXUBRPILVRMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate is a chemical compound that has been of interest to scientists due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antiviral activity against certain viruses. In vivo studies have demonstrated that isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its potential to exhibit biological activity in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its activity in different systems.

Future Directions

There are several future directions for research on isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action to better understand how it exerts its biological activities. Another direction is to explore its potential applications in other fields such as materials science and organic synthesis. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and humans.

Synthesis Methods

Isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate can be synthesized through a multistep process that involves the reaction of various chemicals. One of the most commonly used methods involves the reaction of 2-methoxy-3-methylbenzaldehyde with ethylsulfonyl chloride to form 2-methoxy-3-methylbenzaldehyde ethylsulfonate. This intermediate is then reacted with methyl anthranilate to form the desired compound.

Scientific Research Applications

Isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease. In materials science, isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate has been investigated for its use in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds.

properties

Product Name

isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate

Molecular Formula

C18H26N2O7S2

Molecular Weight

446.5 g/mol

IUPAC Name

propan-2-yl 1-ethylsulfonyl-5-(ethylsulfonylamino)-6-methoxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C18H26N2O7S2/c1-7-28(22,23)19-14-9-13-15(10-16(14)26-6)20(29(24,25)8-2)12(5)17(13)18(21)27-11(3)4/h9-11,19H,7-8H2,1-6H3

InChI Key

RSXUBRPILVRMTI-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CC)C)C(=O)OC(C)C)OC

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CC)C)C(=O)OC(C)C)OC

Origin of Product

United States

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